Ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)acrylate
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Overview
Description
Ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)acrylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)acrylate typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the ethyl acrylate moiety. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine ring system. The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often involving hydrogenation.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can introduce various functional groups into the molecule .
Scientific Research Applications
Ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as an anticancer agent due to its ability to inhibit specific growth factor receptors.
Mechanism of Action
The mechanism of action of Ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)acrylate involves its interaction with molecular targets such as enzymes and receptors. It can bind to the active sites of these proteins, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit fibroblast growth factor receptors, leading to reduced cell proliferation and migration .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[3,4-b]pyridines: These are structurally related and also show potential as enzyme inhibitors.
Indole derivatives: These compounds have a similar heterocyclic structure and are studied for their medicinal properties.
Uniqueness
Ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)acrylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific receptors and enzymes makes it a valuable compound in medicinal chemistry research .
Properties
IUPAC Name |
ethyl (E)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-11(15)6-5-9-8-14-12-10(9)4-3-7-13-12/h3-8H,2H2,1H3,(H,13,14)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLJCJJZCBMPRO-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CNC2=C1C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CNC2=C1C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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